molecular formula C7H5ClN4 B047300 4-chloro-2-(1H-imidazol-1-yl)pyrimidine CAS No. 114834-04-7

4-chloro-2-(1H-imidazol-1-yl)pyrimidine

Cat. No.: B047300
CAS No.: 114834-04-7
M. Wt: 180.59 g/mol
InChI Key: DCQGLKJULMYXAV-UHFFFAOYSA-N
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Description

4-chloro-2-(1H-imidazol-1-yl)pyrimidine is a heterocyclic compound that features both imidazole and pyrimidine rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both the imidazole and pyrimidine moieties in its structure imparts unique chemical and biological properties.

Scientific Research Applications

4-chloro-2-(1H-imidazol-1-yl)pyrimidine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.

    Industry: The compound is used in the development of materials with specific electronic or optical properties.

Safety and Hazards

The compound has a hazard classification of Acute Tox. 1 Dermal - Aquatic Acute 1 - Eye Irrit. 2 . It is advised to avoid contact with skin and eyes, and to clean up all spills immediately .

Future Directions

Imidazole has become an important synthon in the development of new drugs . The broad range of chemical and biological properties of imidazole and its derivatives make it a promising area for future research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-2-(1H-imidazol-1-yl)pyrimidine typically involves the reaction of 4-chloropyrimidine with imidazole. This reaction can be carried out under various conditions, including the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), and bases like potassium carbonate (K2CO3) or sodium hydride (NaH). The reaction is usually conducted at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization for industrial production focuses on maximizing yield and purity while minimizing costs and environmental impact. This often involves the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-chloro-2-(1H-imidazol-1-yl)pyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 4-position of the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols.

    Oxidation and Reduction Reactions: The imidazole ring can participate in oxidation and reduction reactions, altering its electronic properties.

    Cyclization Reactions: The compound can undergo cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. Conditions often involve the use of bases such as potassium carbonate or sodium hydride.

    Oxidation Reactions: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chlorine atom.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-2-(1H-imidazol-1-yl)benzene
  • 4-chloro-2-(1H-imidazol-1-yl)thiazole
  • 4-chloro-2-(1H-imidazol-1-yl)triazine

Uniqueness

4-chloro-2-(1H-imidazol-1-yl)pyrimidine is unique due to the combination of the imidazole and pyrimidine rings in its structure. This dual-ring system imparts distinct chemical and biological properties that are not observed in compounds with only one of these rings. The presence of the chlorine atom also provides a reactive site for further functionalization, enhancing its versatility in synthetic applications.

Properties

IUPAC Name

4-chloro-2-imidazol-1-ylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN4/c8-6-1-2-10-7(11-6)12-4-3-9-5-12/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCQGLKJULMYXAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1Cl)N2C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00442380
Record name 4-chloro-2-(1H-imidazol-1-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00442380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114834-04-7
Record name 4-Chloro-2-(1H-imidazol-1-yl)pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=114834-04-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-chloro-2-(1H-imidazol-1-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00442380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In anhydrous tetrahydrofuran, 1500 mg of 2,4-dichloropyrimidine was substituted with 680 mg of imidazole. The reaction mixture was treated according to the procedure of Example 5 to yield 401 mg of 4-chloro-2-(1-imidazolyl)pyrimidine recrystallized from a mixture of n-hexane and ethyl acetate, having a melting point of 138°-139° C.
Quantity
1500 mg
Type
reactant
Reaction Step One
Quantity
680 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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